molecular formula C17H27N3O2 B7933400 {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7933400
M. Wt: 305.4 g/mol
InChI Key: ABXCNJORUPJXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a tertiary amine-containing cyclohexane derivative with a benzyl carbamate group. Its molecular formula is C19H29N3O2, and it features a cyclohexyl ring substituted with a methylaminoethylamine side chain and a benzyl carbamate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural flexibility allows for modifications to optimize stability, solubility, and biological activity .

Properties

IUPAC Name

benzyl N-[4-[2-aminoethyl(methyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-20(12-11-18)16-9-7-15(8-10-16)19-17(21)22-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXCNJORUPJXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, with the CAS number 1353954-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O2, with a molecular weight of approximately 305.41518 g/mol. The structure features a cyclohexyl group, an aminoethyl side chain, and a carbamic acid moiety linked to a benzyl ester, which may contribute to its biological activity.

Synthesis

The synthesis of {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves the reaction of cyclohexylamine derivatives with carbamic acid derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of N-benzoyl amino acids in the synthesis process has been documented, highlighting their role as building blocks for bioactive compounds .

Antimicrobial Properties

Research indicates that derivatives of carbamic acid esters exhibit significant antimicrobial activity. Compounds similar to {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, demonstrating their potential as antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, some studies have evaluated the antifungal activity of related compounds. For instance, N-benzoyl amino acids were tested against filamentous fungi like Fusarium temperatum and Aspergillus fumigatus, suggesting that structural modifications can enhance antifungal efficacy .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or interfere with cellular processes in pathogens. The presence of the amino group allows for interaction with active sites on target proteins, potentially disrupting their function.

Case Studies

StudyCompoundActivityFindings
1N-benzoyl amino acidsAntifungalEffective against Fusarium temperatum and Aspergillus fumigatus with IC50 values indicating strong antifungal properties .
2Cyclohexylamine derivativesAntibacterialDemonstrated activity against resistant strains of bacteria including Pseudomonas aeruginosa .
3Carbamic acid estersAntimicrobialShowed broad-spectrum antimicrobial activity against various pathogens, suggesting potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity . Research indicates that derivatives of cyclohexylamine, including this compound, exhibit effectiveness against a range of bacterial pathogens. These include both Gram-positive and Gram-negative bacteria, which are significant in treating infections in humans and animals.

Case Studies

  • Antibacterial Efficacy :
    • A study highlighted the effectiveness of cyclohexylamine derivatives against multi-drug resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in combating resistant infections .
  • Pharmaceutical Formulations :
    • The compound has been explored for incorporation into various pharmaceutical formulations aimed at treating bacterial infections. Its structural properties allow for modifications that enhance bioavailability and target specificity .

Chemotherapeutic Agents

The compound's ability to inhibit bacterial growth positions it as a candidate for development into chemotherapeutic agents. It can be formulated into drugs targeting specific infections, thereby improving treatment outcomes for patients suffering from chronic bacterial diseases.

Veterinary Medicine

In veterinary applications, this compound can be used to treat infections in animals, particularly those caused by resistant bacterial strains. Its broad-spectrum activity makes it suitable for both preventive and therapeutic uses in veterinary medicine .

Material Preservation

Beyond its medical applications, {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can also be utilized in preserving organic materials. Its antimicrobial properties can help extend the shelf life of various products by preventing microbial growth.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against multi-drug resistant bacteria; potential use in human and veterinary medicine
Chemotherapeutic AgentsDevelopment into drugs targeting specific bacterial infections
Material PreservationUse in preserving organic materials from microbial degradation

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Modifications and Properties

The compound is compared to analogues with variations in the cyclohexyl substituents, carbamate groups, or side chains. Below is a detailed analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Stability/Applications References
Target: {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester C19H29N3O2 333.5 Methylaminoethylamine, benzyl carbamate ≥95% Intermediate in drug synthesis; discontinued
{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester C19H31N3O2 333.5 Isopropylaminoethylamine ≥95% Similar applications; discontinued
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester C18H25ClN2O3 352.9 Chloroacetyl-isopropylamine ≥95% Potential alkylating agent; active in synthesis
{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester C17H26N2O3 306.4 Hydroxyethyl-methylamine 96% Improved hydrophilicity; lab use
4-Methylbenzyl 4-aminobenzoate C15H15NO2 241.3 Methylbenzyl ester, aminobenzoate N/A Model for ester stability studies

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